1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene
Description
1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene is a substituted benzene derivative featuring methoxy groups at positions 1 and 2, an iodine atom at position 5, and a trifluoromethylthio (-SCF₃) group at position 3. This combination of substituents confers unique electronic, steric, and physicochemical properties, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C9H8F3IO2S |
|---|---|
Molecular Weight |
364.13 g/mol |
IUPAC Name |
5-iodo-1,2-dimethoxy-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-6-3-5(13)4-7(8(6)15-2)16-9(10,11)12/h3-4H,1-2H3 |
InChI Key |
ZWNJDIZJHAHTPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)I)SC(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethoxybenzene with iodine and trifluoromethylthiolating agents. The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile and catalysts like copper or silver salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the trifluoromethylthio group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and deiodinated compounds .
Scientific Research Applications
1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-5-iodo-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is compared with two analogs: 1,2-Dichloro-5-(methylthio)-3-(trifluoromethyl)benzene () and 1,2,5-Trifluoro-3-isothiocyanatobenzene (). Key differences include:
Substituent Electronic Effects :
- The methoxy (-OCH₃) groups in the target compound are electron-donating, contrasting with the electron-withdrawing chlorine (-Cl) in the dichloro analog. This difference influences aromatic ring reactivity and charge distribution.
- The -SCF₃ group (target compound) is a stronger electron-withdrawing group than -CF₃ (dichloro analog) or -NCS (isothiocyanate), affecting electrophilic substitution patterns .
Steric and Functional Group Variations :
Physicochemical Properties
A comparison of key properties is summarized below:
Pharmacological and Industrial Relevance
Drug Design :
- The -SCF₃ group’s lipophilicity aligns with improved blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies. In contrast, the dichloro analog’s higher cLogP may limit aqueous solubility .
- The isothiocyanate derivative’s -NCS group is reactive, enabling conjugation with biomolecules, but its lower lipophilicity reduces bioavailability .
- Agrochemical Applications: The iodine and -SCF₃ groups in the target compound may enhance pesticidal activity by interacting with hydrophobic enzyme pockets, whereas the dichloro analog’s -CF₃ group offers similar but less pronounced effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
